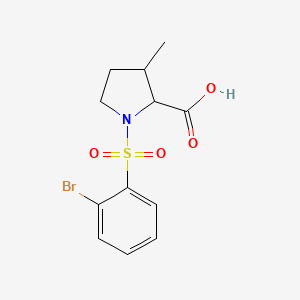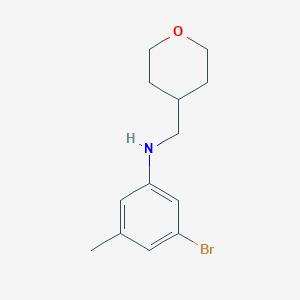
1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CPCCOEt and is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1).
作用机制
CPCCOEt exerts its pharmacological effects by selectively blocking the activity of 1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid, which is a G protein-coupled receptor that is widely expressed in the central nervous system. This receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. The blockade of 1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid by CPCCOEt results in the inhibition of intracellular signaling pathways that are involved in the regulation of neuronal excitability, neurotransmitter release, and synaptic plasticity.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have significant biochemical and physiological effects on the central nervous system. It has been found to inhibit the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This inhibition leads to a decrease in neuronal excitability, which can have beneficial effects in various pathological conditions, including epilepsy, anxiety, and depression.
实验室实验的优点和局限性
CPCCOEt has several advantages as a research tool, including its high selectivity and potency for 1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid. It has been extensively studied in vitro and in vivo, and its pharmacokinetics and pharmacodynamics have been well-characterized. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful dosing and administration to avoid toxicity.
未来方向
There are several potential future directions for research on CPCCOEt. One area of interest is the role of 1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. CPCCOEt has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to elucidate the mechanisms underlying these effects. Another area of interest is the potential use of CPCCOEt as a therapeutic agent for anxiety and depression, which are associated with dysregulation of 1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid signaling. Finally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of CPCCOEt to improve its efficacy and reduce its toxicity in clinical settings.
In conclusion, CPCCOEt is a valuable research tool that has significant potential applications in various fields, including neuroscience, pharmacology, and drug development. Its high selectivity and potency for 1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid make it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to optimize its use and elucidate its potential therapeutic applications.
合成方法
CPCCOEt can be synthesized using a multistep process involving the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-sulfonyl chloride. The resulting compound is then reacted with 3-methylpyrrolidine-2-carboxylic acid to form 1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid. The final compound is obtained by esterification with ethanol.
科学研究应用
CPCCOEt has been extensively studied for its potential applications in various fields of research. It has been found to be a potent and selective antagonist of 1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid, which is involved in various physiological and pathological processes in the central nervous system. CPCCOEt has been shown to inhibit the activity of 1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid in vitro and in vivo, which makes it a valuable tool for studying the role of 1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid in various diseases, including neurodegenerative disorders, anxiety, depression, and addiction.
属性
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S2/c1-6-4-5-12(9(6)10(13)14)18(15,16)8-3-2-7(11)17-8/h2-3,6,9H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXISRMRUXTDNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)S(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid](/img/structure/B6632574.png)
![(2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632576.png)
![(2S,3R)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B6632587.png)
![Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate](/img/structure/B6632591.png)

![(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid](/img/structure/B6632611.png)
![(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632613.png)

![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)



![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)
